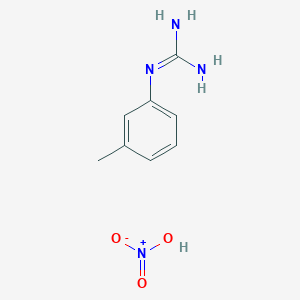

N-(3-methylphenyl)guanidine nitrate

Description

N-(3-Methylphenyl)guanidine nitrate is a substituted guanidine derivative where a 3-methylphenyl group is attached to the guanidine backbone, with a nitrate counterion. Guanidine nitrate compounds are characterized by their nitrogen-rich structures, making them useful in energetic materials, pharmaceuticals, and chemical synthesis .

Key applications of related guanidine nitrate derivatives include:

- Energetic materials: Guanidine nitrate (CH₆N₄O₃) acts as a fuel with partial oxidizer capabilities due to its oxygen content (-26.2% oxygen balance) and produces nitrogen gas during combustion .

- Pharmaceutical intermediates: Derivatives like (2-methyl-5-nitrophenyl)guanidine nitrate (CAS 152460-08-7) are used in synthesizing drugs such as imatinib .

Properties

IUPAC Name |

2-(3-methylphenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYHRNKYDPISDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanamide-Hydrochloric Acid Condensation

This method uses 3-methylaniline as the starting material. Key steps include:

- Reaction : 3-methylaniline reacts with cyanamide in aqueous hydrochloric acid at 60–65°C for 6–8 hours.

- Neutralization : Sodium hydroxide is added post-reaction to precipitate the product.

- Yield : Up to 97% purity (HPLC) with minimal byproducts, as demonstrated in analogous syntheses of N-(2-methyl-5-nitrophenyl)guanidine nitrate.

- Avoids explosive nitric acid, enhancing safety.

- Scalable for industrial production due to mild conditions.

Dicyandiamide-Alkylamine Route

A two-step process derived from substituted guanidine nitrate syntheses:

- Step 1 : 3-Methylaniline nitrate is heated with dicyandiamide at 160–170°C for 3 hours.

- Step 2 : Crude product is recrystallized from ethanol or water.

- Yield : ~65–86% based on benzyl- and alkylguanidine analogs.

- Requires high-purity dicyandiamide to prevent side reactions.

- Longer reaction times compared to cyanamide methods.

Nitration of Preformed Guanidine

Adapted from nitroguanidine synthesis:

- Reaction : Guanidine carbonate is nitrated using concentrated sulfuric and nitric acids at 0–5°C.

- Modification : 3-Methylaniline is introduced before nitration to direct regioselectivity.

- Yield : ~70–75% with strict temperature control.

Comparative Analysis of Methods

Key Findings

- The cyanamide-HCl method is optimal for industrial use due to high yield and safety.

- Dicyandiamide routes offer versatility but require stringent reagent quality control.

- Nitration is less favored due to hazardous conditions and moderate purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)guanidine nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrate group to other functional groups.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted guanidines .

Scientific Research Applications

N-(3-methylphenyl)guanidine nitrate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Guanidine Nitrate Derivatives

Key Observations :

Table 2: Functional Comparison

Trends :

Table 3: Toxicological Data

*Provisional Reference Dose (p-RfD) for systemic effects.

†Calculated from guanidine chloride data using molecular weight adjustments .

Q & A

Basic: What are the standard synthetic routes for N-(3-methylphenyl)guanidine nitrate?

The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A common method includes:

- Step 1 : Condensation of 3-methylphenylamine with cyanamide or dicyandiamide under basic conditions (e.g., lithium hydroxide in ethanol) to form the guanidine backbone .

- Step 2 : Nitration using nitric acid or nitrate salts to yield the final product. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-nitration or decomposition .

Critical Parameter : Purity of intermediates and stoichiometric control during nitration are essential for high yields (>70%) .

Basic: How can impurities like iron or melamine be removed during purification?

Purification methods include:

- Recrystallization : Dissolving crude product in warm water (50–60°C) followed by slow cooling to precipitate pure crystals .

- Chelation : Adding EDTA or citric acid to sequester metal ions (e.g., Fe³⁺) .

Data Table :

| Impurity | Removal Efficiency (%) | Method |

|---|---|---|

| Iron | >95% | Chelation + Recrystallization |

| Melamine | ~90% | Solvent washing (ethanol/water mixtures) |

Basic: What analytical techniques validate the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 225.1 (C₈H₁₁N₄O₃⁺) .

- FT-IR : Guanidine N–H stretches (~3400 cm⁻¹) and nitrate NO₂ symmetric/asymmetric vibrations (~1380 cm⁻¹) .

Basic: What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm) .

- Storage : Keep in airtight containers away from heat (>30°C) to prevent decomposition .

Basic: What toxicity data are available for risk assessment?

- Acute Toxicity : Limited data; extrapolated from guanidine chloride (LD₅₀ ~200 mg/kg in rats) .

- Subchronic p-RfD : 3 × 10⁻² mg/kg-day (derived via molecular weight adjustment from guanidine chloride) .

Note : Nitrate-specific effects (e.g., methemoglobinemia) are mitigated by adherence to occupational exposure limits (1.6 mg/kg-day for nitrate) .

Advanced: How does the reactivity of the guanidine group influence derivatization?

The guanidine moiety undergoes:

- Protonation : Forms stable cations in acidic media, enabling salt formation with anions (e.g., sulfonates) .

- Nucleophilic Substitution : Reacts with alkyl halides to yield N-alkylated derivatives (e.g., for drug discovery) .

Contradiction Alert : While methoxy groups (in analogous compounds) facilitate electrophilic substitution, the 3-methyl group in this compound may sterically hinder such reactions .

Advanced: What crystallographic strategies resolve structural ambiguities?

- SHELX Suite : Refinement using SHELXL for high-resolution X-ray data (R-factor <0.05) .

- Twinned Data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Limitation : Low-resolution data (<1.0 Å) may require complementary techniques like powder XRD .

Advanced: How to address contradictions in toxicity data between studies?

- Data Gap : No direct studies on this compound exist. Use read-across approaches:

Advanced: What strategies assess biological target interactions?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Case Study : Analogous guanidine derivatives show KD values in the µM range for ion channel modulation .

Advanced: How to ensure compliance with hazardous chemical regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.